molecular formula C14H14BrNO B7529813 N-[[5-(4-bromophenyl)furan-2-yl]methyl]cyclopropanamine

N-[[5-(4-bromophenyl)furan-2-yl]methyl]cyclopropanamine

Cat. No.: B7529813
M. Wt: 292.17 g/mol
InChI Key: CYFQSVCEBZOKDM-UHFFFAOYSA-N
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Description

N-[[5-(4-bromophenyl)furan-2-yl]methyl]cyclopropanamine is an organic compound that features a cyclopropane ring attached to an amine group, which is further connected to a furan ring substituted with a 4-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(4-bromophenyl)furan-2-yl]methyl]cyclopropanamine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: The furan ring is then brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the Cyclopropane Ring: The brominated furan derivative is reacted with cyclopropanamine under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(4-bromophenyl)furan-2-yl]methyl]cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[[5-(4-bromophenyl)furan-2-yl]methyl]cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[5-(4-bromophenyl)furan-2-yl]methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenylacetic acid
  • 3-Bromo-5-fluoropyridine-2-carboxylic acid

Uniqueness

N-[[5-(4-bromophenyl)furan-2-yl]methyl]cyclopropanamine is unique due to its combination of a cyclopropane ring, a furan ring, and a 4-bromophenyl group. This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[[5-(4-bromophenyl)furan-2-yl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c15-11-3-1-10(2-4-11)14-8-7-13(17-14)9-16-12-5-6-12/h1-4,7-8,12,16H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFQSVCEBZOKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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